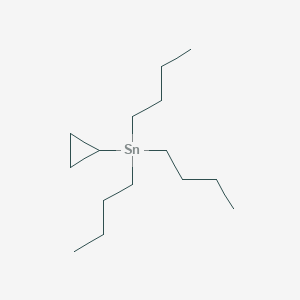

Cyclopropyltributylstannane

描述

属性

IUPAC Name |

tributyl(cyclopropyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-2-3-1;/h3*1,3-4H2,2H3;1H,2-3H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCOUXAHBYBPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449402 | |

| Record name | Cyclopropyltributylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17857-70-4 | |

| Record name | Cyclopropyltributylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyltributylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclopropyltributylstannane

Direct Stannylation Approaches for Cyclopropyltributylstannane Preparation

Direct stannylation offers a pathway to this compound, for instance, by reacting cyclopropyl (B3062369) bromide with tributyltin hydride in the presence of a suitable catalyst. smolecule.com Another approach involves the reaction of an appropriate cyclopropane (B1198618) derivative with a tributyltin species. These methods, while direct, can sometimes be limited by factors such as the availability of starting materials and the reaction conditions required.

Cross-Coupling Strategies in this compound Synthesis

Cross-coupling reactions are a cornerstone of modern synthetic organic chemistry and provide versatile routes to this compound. These methods typically involve the reaction of a tributyltin electrophile with a cyclopropyl nucleophile generated in situ.

Utilization of Organolithium Reagents

A common and effective method for synthesizing this compound is through the use of organolithium reagents. wikipedia.org This typically involves the reaction of cyclopropyllithium with tributyltin chloride. The cyclopropyllithium is generated from a suitable cyclopropyl halide, such as cyclopropyl bromide, by reaction with a strong lithium base like n-butyllithium or by direct reaction with lithium metal. wikipedia.orgyoutube.com This transmetalation reaction is generally fast and efficient, providing good yields of the desired product. wikipedia.org Anhydrous solvents, such as tetrahydrofuran (B95107) (THF), and an inert atmosphere are crucial to prevent the highly reactive organolithium reagent from being quenched by moisture or oxygen.

Table 1: Synthesis of this compound via Organolithium Reagent

| Reactants | Reagents | Solvent | Conditions | Typical Yield |

| Cyclopropyl bromide, Tributyltin chloride | n-Butyllithium | THF | Anhydrous, Inert atmosphere | 70-85% |

Application of Grignard Reagents

Grignard reagents present a viable and widely used alternative to organolithium reagents for the synthesis of this compound. smolecule.com The process involves the preparation of a cyclopropyl Grignard reagent, such as cyclopropylmagnesium bromide, by reacting a cyclopropyl halide with magnesium metal in an ether solvent like diethyl ether or THF. wikipedia.orgbyjus.comsigmaaldrich.com This Grignard reagent is then reacted with tributyltin chloride to afford this compound. This method is often favored due to the generally lower reactivity and higher functional group tolerance of Grignard reagents compared to their organolithium counterparts, although they are still sensitive to moisture and air. wikipedia.orgbyjus.com

Table 2: Synthesis of this compound via Grignard Reagent

| Reactants | Reagents | Solvent | Conditions | Typical Yield |

| Cyclopropyl bromide, Tributyltin chloride | Magnesium | Diethyl ether or THF | Anhydrous, Inert atmosphere | 65-85% |

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are powerful tools for the formation of carbon-tin bonds. enanotec.co.krmdpi.com While the Stille reaction more commonly involves the coupling of an organostannane with an organic halide, the reverse reaction, coupling an organometallic reagent with a tin halide in the presence of a palladium catalyst, can also be employed for the synthesis of organostannanes. mdpi.com For the synthesis of this compound, this could involve the palladium-catalyzed coupling of a cyclopropylmetallic species (like those derived from lithium or magnesium) with tributyltin chloride. However, direct palladium-catalyzed coupling of a cyclopropyl halide with a distannane or a tin hydride in the presence of a palladium catalyst represents a more direct application of this methodology. These reactions often require specific ligands to facilitate the catalytic cycle and can offer high selectivity and functional group compatibility. mdpi.comrsc.org

Emerging Green Chemistry Approaches for Organostannane Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ijnc.irepitomejournals.commdpi.com In the context of organostannane synthesis, which often involves toxic reagents and solvents, the development of greener methodologies is an active area of research.

Emerging approaches focus on several key areas:

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions. epitomejournals.commdpi.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. epitomejournals.combio-conferences.org This includes the development of more efficient and recyclable catalysts for coupling reactions. bio-conferences.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. epitomejournals.com

Renewable Feedstocks: Utilizing starting materials derived from renewable resources. epitomejournals.com

While specific green chemistry protocols for the industrial-scale synthesis of this compound are not yet widely established, the broader trends in green organic synthesis are applicable. ijnc.ir For instance, the development of catalytic methods that can proceed in greener solvents or under solvent-free conditions would represent a significant advancement. mdpi.com Furthermore, exploring biocatalytic approaches or flow chemistry systems could lead to more sustainable production methods for organostannanes in the future. ijnc.ir Research into replacing highly toxic organotin compounds with less hazardous alternatives is also a key goal in this area. researchgate.net

Reactivity and Reaction Mechanisms of Cyclopropyltributylstannane in Catalysis

The Stille Cross-Coupling Reaction with Cyclopropyltributylstannane

The Stille reaction provides an effective means to introduce the cyclopropyl (B3062369) group, a strained three-membered ring that can impart unique conformational and electronic properties to molecules, into various organic frameworks. This compound serves as the organotin nucleophile in this transformation, transferring its cyclopropyl group to an organic electrophile.

General Catalytic Cycle and Key Steps

The catalytic cycle of the Stille reaction with this compound is generally understood to proceed through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The active catalyst is typically a palladium(0) species, which can be generated in situ from a palladium(II) precursor.

The catalytic cycle commences with the oxidative addition of an organic halide (R-X, where R is an organic group and X is a halide) to a coordinatively unsaturated 14-electron palladium(0) complex. libretexts.org This step involves the insertion of the palladium atom into the R-X bond, leading to the formation of a 16-electron square planar palladium(II) intermediate. libretexts.org In this process, the oxidation state of palladium increases from 0 to +2. The resulting intermediate typically adopts a cis geometry, which is in rapid equilibrium with its more thermodynamically stable trans isomer.

The subsequent and often rate-determining step is transmetalation. In this stage, the cyclopropyl group from this compound is transferred to the palladium(II) center, and the halide or other leaving group is transferred from the palladium to the tin atom. wikipedia.org This exchange of organic ligands between the two metal centers is a crucial step in forming the new carbon-carbon bond. The mechanism of transmetalation can be complex and is influenced by the nature of the reactants, ligands, and solvent. For the Stille coupling, an associative mechanism is most common, where the organostannane coordinates to the palladium, forming a transient pentavalent, 18-electron species before ligand exchange and detachment. wikipedia.org

The final step of the catalytic cycle is reductive elimination. wikipedia.org In this concerted process, the two organic groups (the cyclopropyl group and the R group from the organic halide) that are bound to the palladium(II) center are coupled together to form the desired product, cyclopropyl-R. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. For reductive elimination to occur, the two organic ligands must be in a cis orientation on the square planar palladium complex. If the intermediate from the transmetalation step is in a trans configuration, a trans-to-cis isomerization must precede the final bond-forming step.

Factors Influencing Stille Coupling Efficiency with this compound

The efficiency of the Stille coupling reaction with this compound can be significantly influenced by several factors, including the choice of catalyst, ligands, solvent, and the use of additives.

Additives can play a crucial role in accelerating the rate and improving the yield of Stille cross-coupling reactions.

Lithium Chloride (LiCl): Lithium chloride is a commonly used additive that can accelerate the reaction rate, particularly in cases where the transmetalation step is slow. libretexts.org It is believed to function by several mechanisms. In some instances, LiCl can facilitate the displacement of ligands from the palladium center, creating a more reactive cationic palladium species. It can also increase the polarity of the solvent, which may enhance the rate of transmetalation. libretexts.org However, the effect of LiCl can be complex; in cases where the transmetalation proceeds via a cyclic mechanism, the addition of LiCl can sometimes decrease the reaction rate. wikipedia.org

Copper(I) Iodide (CuI): Copper(I) iodide is a highly effective co-catalyst in many Stille reactions, capable of increasing reaction rates by several orders of magnitude. wikipedia.org One proposed role for CuI is to act as a scavenger for excess phosphine ligands, which can inhibit the reaction by coordinating to the palladium center. harvard.edu In polar solvents, it is theorized that copper(I) can undergo transmetalation with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium complex. wikipedia.org In ethereal solvents, CuI may facilitate the removal of a phosphine ligand, thereby activating the palladium catalyst. wikipedia.org

Cesium Fluoride (B91410) (CsF): Cesium fluoride and other fluoride sources can also positively influence the Stille coupling. Fluoride ions can coordinate to the organotin reagent, forming a hypervalent tin species. This pentacoordinate tin ate-complex is more nucleophilic and is believed to undergo transmetalation at a faster rate. harvard.edu Additionally, fluoride ions can act as scavengers for the tin byproducts, forming insoluble organotin fluorides that can be easily removed from the reaction mixture by filtration. wikipedia.org

The following table summarizes the general effects of these additives on the Stille coupling reaction.

| Additive | Proposed Role(s) | General Effect on Reaction Rate |

| LiCl | Ligand displacement, increases solvent polarity | Accelerates (typically) |

| CuI | Ligand scavenger, formation of organocuprate intermediates | Significantly accelerates |

| CsF | Formation of hypervalent tin species, byproduct removal | Accelerates |

Ligand Effects in Palladium Catalysis

The choice of ligand in palladium-catalyzed Stille couplings involving this compound is critical in influencing reaction efficiency and substrate scope. Generally, sterically hindered and electron-rich phosphine ligands are known to accelerate the rate-determining transmetalation step in the Stille catalytic cycle. For instance, bulky trialkylphosphines such as tri-tert-butylphosphine have proven effective in the coupling of organostannanes with traditionally less reactive aryl chlorides. nih.gov

In more challenging coupling reactions, the use of "soft" ligands, such as triphenylarsine (AsPh₃), can be advantageous. core.ac.uk These ligands can facilitate the catalytic cycle, particularly in carbonylative coupling reactions. The addition of copper(I) salts, often in conjunction with specific ligands, can also significantly enhance reaction rates. This rate increase is sometimes attributed to the ability of the copper(I) species to act as a scavenger for excess phosphine ligands, which can otherwise inhibit the reaction by coordinating too strongly to the palladium center. harvard.edu

While extensive studies focusing solely on ligand effects in this compound couplings are not broadly documented in single sources, the general principles observed in Stille reactions with other organostannanes are applicable. The electronic and steric properties of the ligand directly impact the rates of oxidative addition and reductive elimination, as well as the stability of the catalytic species.

Table 1: Influence of Ligand Type on Stille Coupling Reactions

| Ligand Type | General Effect on Stille Coupling | Example Ligands |

| Bulky, Electron-Rich Phosphines | Accelerate oxidative addition and reductive elimination. | P(t-Bu)₃, PCy₃ |

| "Soft" Ligands | Can be beneficial in difficult couplings, including carbonylative variations. | AsPh₃, (2-furyl)₃P |

| Biarylphosphines | Often provide good stability and activity for a broad range of substrates. | XPhos, SPhos |

Substrate Scope and Limitations in Cyclopropyl Group Transfer

The Stille coupling reaction is well-regarded for its tolerance of a wide array of functional groups, making it a versatile method for carbon-carbon bond formation. nih.govjk-sci.com In the context of cyclopropyl group transfer from this compound, the reaction is compatible with various electrophiles, including aryl and vinyl halides and triflates. wikipedia.org

However, the reaction is not without its limitations. Steric hindrance on either the organostannane or the electrophile can significantly diminish reaction rates and yields. For example, analogous to observations with 1-substituted vinylstannanes, substituted this compound reagents may exhibit lower reactivity due to steric impediment during the transmetalation step. harvard.edu The nature of the leaving group on the electrophile also plays a crucial role, with the general reactivity trend being I > Br > OTf >> Cl. wikipedia.org While methods for the coupling of aryl chlorides have been developed, they often require more specialized catalytic systems. nih.gov

Table 2: Substrate Compatibility in Cyclopropyl Group Transfer via Stille Coupling

| Electrophile Class | Reactivity | Compatible Functional Groups |

| Aryl Iodides | High | Esters, ketones, ethers, amides, nitriles |

| Aryl Bromides | Good | Esters, ketones, ethers, amides, nitriles |

| Aryl Triflates | Good | Esters, ketones, ethers, amides, nitriles |

| Aryl Chlorides | Low | Requires specialized bulky phosphine ligands |

| Vinyl Halides | Good | Generally well-tolerated |

Stereochemical Aspects of Stille Coupling with this compound

A key feature of the Stille coupling is that it generally proceeds with retention of configuration at the transferring sp²-hybridized carbon. wikipedia.org While specific studies detailing the stereochemical outcome of the transfer of a chiral, substituted cyclopropyl group from this compound are not extensively reported, strong evidence from analogous systems suggests that the reaction is likely to be stereospecific.

For instance, in the closely related Suzuki-Miyaura coupling, enantioenriched cyclopropylboron reagents have been shown to undergo cross-coupling with retention of configuration. nih.gov This stereospecificity is a critical aspect for the synthesis of complex molecules where the three-dimensional arrangement of atoms is crucial for biological activity or material properties. The mechanism of the Stille coupling, which involves a concerted transmetalation step, is consistent with the preservation of the stereochemistry of the cyclopropyl ring. It is important to note that harsh reaction conditions can sometimes lead to isomerization. wikipedia.org

Side Reactions and Strategies for Mitigation

The most common side reaction encountered in Stille couplings is the homocoupling of the organostannane reagent to form a dimer of the transferred group (in this case, bicyclopropyl). jk-sci.comwikipedia.org This can occur through two primary pathways: the reaction of two equivalents of the organostannane with the palladium(II) precatalyst, or a radical-mediated process involving the palladium(0) catalyst. wikipedia.org

Several strategies can be employed to mitigate this and other side reactions. The addition of copper(I) salts, such as CuI, can suppress homocoupling and accelerate the desired cross-coupling reaction. harvard.edu The presence of certain additives can also be beneficial. For example, fluoride ions, often introduced as cesium fluoride (CsF), can form hypervalent tin species that are believed to undergo transmetalation at a faster rate, thus favoring the cross-coupling pathway. harvard.edu Careful control of reaction conditions, such as temperature and the choice of palladium precursor and ligands, is also crucial in minimizing side reactions. researchgate.net The use of an inert atmosphere is necessary to prevent oxidative coupling side reactions.

Alternative Cross-Coupling Reactions Involving Cyclopropyl Moieties

Suzuki-Miyaura Coupling with Cyclopropyl-Containing Reagents

The Suzuki-Miyaura coupling has emerged as a powerful alternative to the Stille reaction for the introduction of cyclopropyl groups, primarily due to the lower toxicity of organoboron reagents compared to organostannanes. organic-chemistry.org Potassium cyclopropyltrifluoroborate is a commonly used reagent in this context, valued for its air and moisture stability, which contrasts with the instability of cyclopropylboronic acid that can be prone to protodeboronation. nih.gov

The Suzuki-Miyaura coupling of potassium cyclopropyltrifluoroborate has been successfully applied to a wide range of aryl and heteroaryl chlorides. nih.gov Effective catalytic systems often employ palladium acetate (Pd(OAc)₂) in combination with bulky, electron-rich biarylphosphine ligands such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). nih.gov The reaction demonstrates broad functional group tolerance, accommodating esters, ketones, aldehydes, and nitriles. nih.gov As with the Stille reaction, the Suzuki-Miyaura coupling of chiral cyclopropylboron reagents proceeds with retention of configuration, making it a valuable tool in stereoselective synthesis. nih.gov

Table 3: Representative Examples of Suzuki-Miyaura Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides

| Aryl Chloride | Product | Yield (%) |

| 4-Chloroanisole | 1-Cyclopropyl-4-methoxybenzene | 75 |

| 4'-Chloroacetophenone | 4-Cyclopropylacetophenone | 85 |

| 4-Chlorobenzonitrile | 4-Cyclopropylbenzonitrile | 90 |

| 2-Chlorotoluene | 1-Cyclopropyl-2-methylbenzene | 78 |

Data sourced from studies on the Suzuki-Miyaura cross-coupling reaction. nih.gov

Other Metal-Catalyzed Cyclopropyl Cross-Couplings

Beyond palladium-catalyzed reactions, other transition metals have been shown to effectively catalyze the cross-coupling of cyclopropyl moieties.

Nickel-Catalyzed Kumada Coupling: The Kumada coupling, which utilizes a Grignard reagent as the nucleophile, can be catalyzed by nickel complexes. This method has been applied to the coupling of cyclopropyl Grignard reagents with aryl halides. organic-chemistry.orgwikipedia.org Nickel catalysis is often advantageous for its lower cost compared to palladium and its ability to activate less reactive electrophiles. The choice of ligand is crucial, with N-heterocyclic carbenes (NHCs) sometimes being employed. nih.gov

Copper-Catalyzed Couplings: Copper-based catalytic systems have also been developed for the formation of carbon-cyclopropyl bonds. These reactions can proceed through various mechanisms, including those involving radical intermediates. For instance, the enantioconvergent radical cross-coupling of cyclopropyl halides with terminal alkynes has been achieved using copper catalysis with chiral N,N,N-ligands. colab.ws Copper catalysis offers a cost-effective and often mechanistically distinct alternative to palladium- and nickel-based systems. rsc.org

Cycloaddition Reactions Incorporating this compound Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The incorporation of cyclopropane (B1198618) moieties into these reactions provides access to complex carbocyclic frameworks, often driven by the release of inherent ring strain.

(4+3) Cycloaddition in Organic Synthesis

The direct participation of this compound in a [4+3] cycloaddition is not a prominently documented transformation. However, a highly relevant and powerful formal [4+3] cycloaddition process involves the generation of a seven-membered ring from a diene and a three-carbon unit derived from a cyclopropane. This transformation proceeds through a tandem reaction sequence involving a cyclopropanation followed by a sigmatropic rearrangement. nih.govresearchgate.net

The key intermediate in this process is a cis-divinylcyclopropane, which, upon heating, undergoes a Cope rearrangement to form a cycloheptadiene product. researchgate.netnih.gov This divinylcyclopropane-cycloheptadiene rearrangement is thermodynamically driven by the release of the cyclopropane's ring strain (approximately 27 kcal/mol). researchgate.net The initial cyclopropanation is often achieved by the reaction of a diene with a vinylcarbene, typically generated from a vinyldiazoacetate in the presence of a rhodium catalyst. nih.govnih.gov The stereochemistry of the final seven-membered ring is controlled by the initial cyclopropanation step and the predictable nature of the subsequent Cope rearrangement, which proceeds through a boat-like transition state. nih.gov

While this compound is not the direct precursor for the three-carbon component in the cycloaddition, organostannanes can play a crucial role in the subsequent functionalization of the cycloheptadiene products. For instance, in the total synthesis of certain natural products, the cycloheptadiene ring formed via this formal [4+3] cycloaddition can be further elaborated. One such transformation involves the conversion of a functional group on the ring to a vinyl triflate, which then undergoes a Stille coupling reaction with an organostannane like tributyltin hydride to introduce a new substituent. beilstein-journals.org

Table 1: Key Features of the Formal [4+3] Cycloaddition

| Feature | Description |

|---|---|

| Reaction Type | Formal [4+3] Cycloaddition |

| Mechanism | Tandem Cyclopropanation / Cope Rearrangement |

| Key Intermediate | cis-Divinylcyclopropane |

| Driving Force | Release of cyclopropane ring strain |

| Reactants | Diene + Vinylcarbene (from vinyldiazo precursor) |

| Product | Cycloheptadiene |

Rh-Catalyzed [4+1] Reaction of Cyclopropyl-Capped Dienes

A notable cycloaddition involving cyclopropane derivatives is the rhodium-catalyzed [4+1] reaction of cyclopropyl-capped dienes (also known as allylidenecyclopropanes) with carbon monoxide (CO). This reaction provides an efficient route to five-membered carbocyclic compounds, specifically spiro[2.4]hept-6-en-4-ones, which contain both a carbonyl and a cyclopropyl functional group. nih.gov

Research has shown that while common dienes are unreactive in this transformation, the use of cyclopropyl-capped dienes leads to a smooth reaction in the presence of a rhodium catalyst such as [Rh(cod)Cl]₂. nih.govresearchgate.net The success of this reaction is attributed to the inherent strain of the cyclopropyl group. nih.gov

The proposed mechanism, supported by quantum chemical calculations, involves an oxidative cyclization step where the strained methylenecyclopropane (MCP) moiety releases its angular strain both kinetically and thermodynamically. nih.govresearchgate.net This release of strain provides a thermodynamic driving force that propagates through the subsequent steps of the catalytic cycle, which include CO coordination, CO insertion, and reductive elimination, ultimately leading to the formation of the five-membered ring product. nih.gov In contrast, reactions with common dienes lack this strain-release advantage and suffer from an energy penalty at each step of the catalytic cycle. researchgate.net

Table 2: Scope of Rh-Catalyzed [4+1] Cycloaddition of Cyclopropyl-Capped Dienes

| Substrate (Allylidenecyclopropane) | Catalyst | Product | Yield |

|---|---|---|---|

| 1-Allylidenecyclopropane | [Rh(cod)Cl]₂ | Spiro[2.4]hept-6-en-4-one | High |

Cu-Catalyzed Coupling of Vinylidene Cyclopropanes

Copper-catalyzed reactions of vinylidene cyclopropanes with nucleophiles such as allyl and allenyl boronates represent another important transformation of cyclopropane derivatives. beilstein-journals.org This reaction is not a formal cycloaddition but rather a coupling reaction that proceeds with a concurrent opening of the cyclopropane ring to form polyunsaturated molecules. nih.govbeilstein-journals.org

In this process, a carbon-carbon bond is formed at the terminal carbon atom of the allene moiety of the vinylidene cyclopropane. nih.govbeilstein-journals.org The reaction is initiated by the addition of a copper species to the vinylidene cyclopropane, which generates a copper-enolate intermediate. This step is followed by the opening of the adjacent cyclopropane ring. beilstein-journals.org A key feature of this methodology is that the intermediate copper-enolate can be trapped by external electrophiles, allowing for the sequential formation of two new carbon-carbon bonds. beilstein-journals.org

The reaction requires the presence of a copper catalyst and a base; in their absence, no product formation is observed. beilstein-journals.org Mechanistic studies indicate that the allyl group from the boronate reagent adds exclusively to the terminal carbon of the allene, with no products resulting from addition to the central carbon. beilstein-journals.org

Table 3: Examples of Cu-Catalyzed Coupling of Vinylidene Cyclopropanes

| Vinylidene Cyclopropane Substrate | Boronate Reagent | Product Type |

|---|---|---|

| Ester-substituted vinylidene cyclopropane | Allyl boronate | Polyunsaturated ester |

| Phenyl-substituted vinylidene cyclopropane | Allyl boronate | Polyunsaturated phenyl derivative |

Nucleophilic Cyclopropanation Reactions and this compound Precursors

This compound serves as a valuable and stable precursor for the generation of nucleophilic cyclopropyl species, which are key reagents in nucleophilic cyclopropanation reactions. The tin-carbon bond in this compound is readily cleaved through transmetalation, most commonly with an alkyllithium reagent such as n-butyllithium. This reaction efficiently generates cyclopropyllithium and the inert byproduct, tetrabutylstannane.

The generated cyclopropyllithium is a potent nucleophile that can participate in a variety of bond-forming reactions. One of the primary applications of such nucleophiles is in conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. In this context, the cyclopropyl nucleophile adds to the β-position of the enone or enoate, generating a lithium enolate intermediate.

This enolate can then be trapped with an electrophile. In the context of cyclopropanation, if the Michael acceptor is appropriately substituted with a leaving group, the intermediate enolate can undergo an intramolecular cyclization, resulting in the formation of a new cyclopropane ring. More commonly, the cyclopropyl group itself is transferred to the substrate via this nucleophilic addition. The use of this compound as a stable, easily handled precursor makes this two-step sequence—transmetalation followed by nucleophilic addition—a reliable method for introducing the cyclopropyl moiety into target molecules.

Table 4: Generation and Reaction of Cyclopropyl Nucleophile

| Step | Reagents | Intermediate/Product | Description |

|---|---|---|---|

| 1. Transmetalation | This compound, n-Butyllithium | Cyclopropyllithium | Generation of the active nucleophile from the stable organostannane precursor. |

| 2. Nucleophilic Addition | Cyclopropyllithium, α,β-Unsaturated Ketone | Lithium enolate | Conjugate (Michael) addition of the cyclopropyl anion to the electrophilic substrate. |

| 3. Workup | Aqueous quench (e.g., NH₄Cl) | β-Cyclopropyl ketone | Protonation of the enolate to yield the final functionalized product. |

Computational and Theoretical Studies on Cyclopropyltributylstannane Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic and organometallic reactions involving species like cyclopropyltributylstannane. DFT calculations allow for the determination of the geometries and energies of reactants, transition states, intermediates, and products, thereby providing a complete energetic profile of a reaction pathway. This is particularly valuable for understanding palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where this compound is a common coupling partner. organic-chemistry.orgpolito.it

Research in this area focuses on calculating the activation energies for each elementary step of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—to identify the rate-determining step. polito.it For the Stille coupling involving this compound, the transmetalation step, where the cyclopropyl (B3062369) group is transferred from the tin atom to the palladium center, is of particular interest. DFT models can explore different pathways for this transfer, such as associative mechanisms with cyclic transition states or dissociative open-pathway mechanisms. researchgate.net These calculations help rationalize how factors like ligand choice and solvent affect reaction rates and yields. Computational studies have repeatedly demonstrated that DFT can provide fundamental molecular insights into chemical processes and their chemo-selectivity. researchgate.net

Below is a data table representing typical relative free energies calculated by DFT for the key steps in a model Stille cross-coupling reaction involving a cyclopropylstannane reagent.

| Step | Species | Description | Calculated Relative Free Energy (kcal/mol) |

| 1 | Oxidative Addition TS | Transition state for the addition of an aryl halide to the Pd(0) catalyst. | +15.5 |

| 2 | Pd(II) Intermediate | A stable intermediate formed after oxidative addition. | -5.2 |

| 3 | Transmetalation TS | Transition state for the transfer of the cyclopropyl group from tin to palladium. | +18.7 |

| 4 | Post-Transmetalation Intermediate | Pd(II) intermediate bearing both the aryl and cyclopropyl groups. | -10.1 |

| 5 | Reductive Elimination TS | Transition state for the formation of the new C-C bond. | +12.3 |

| 6 | Product Complex | The final coupled product coordinated to the regenerated Pd(0) catalyst. | -25.0 |

Note: The values in this table are illustrative and represent typical findings from DFT studies on Stille coupling reactions. The transmetalation step is often found to be the rate-determining step. polito.it

Quantum Chemical Analysis of Strain Release in Cyclopropyl Systems

The high reactivity of the cyclopropyl group in this compound is intrinsically linked to its significant ring strain. anu.edu.au The three-membered ring forces the C-C-C bond angles to be approximately 60°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°. This deviation induces substantial angle strain and torsional strain, resulting in a high internal energy. Quantum chemical calculations are essential for quantifying this strain energy and understanding how it contributes to the thermodynamic driving force for reactions where the ring is opened or transferred.

Quantum chemical methods, such as high-level ab initio calculations or DFT, can be used to compute the strain energy of the cyclopropyl moiety. This is typically done by comparing the heat of formation of the cyclic molecule with that of a hypothetical, strain-free acyclic analogue. The calculated strain energy for cyclopropane (B1198618) is approximately 27 kcal/mol. This stored potential energy can be released in chemical transformations, making reactions involving the cleavage or transfer of the cyclopropyl ring highly favorable. anu.edu.au

Furthermore, these computational analyses can reveal how the tributylstannyl substituent affects the geometry and electronic structure of the cyclopropane ring. The bulky and electropositive nature of the Sn(Bu)₃ group can perturb the C-C bond lengths and electron density distribution within the ring, potentially influencing its reactivity in subsequent steps like transmetalation.

The table below details key geometric parameters of a cyclopropane ring as influenced by a substituent, based on quantum chemical calculations.

| Parameter | Unsubstituted Cyclopropane | Substituted Cyclopropyl System (e.g., attached to Sn) |

| C1-C2 Bond Length | ~1.510 Å | ~1.512 Å |

| C2-C3 Bond Length | ~1.510 Å | ~1.508 Å |

| C-Sn Bond Length | N/A | ~2.150 Å |

| C1-C2-C3 Bond Angle | 60.0° | 60.1° |

| H-C-H Bond Angle | ~115° | ~114.8° |

| Calculated Strain Energy | ~27.5 kcal/mol | ~27.2 kcal/mol |

Note: Data are representative values derived from typical quantum chemical computations. The substituent can cause minor but electronically significant perturbations to the ring structure.

Modeling of Catalytic Cycles and Intermediates

Beyond analyzing individual reaction steps, computational chemistry allows for the modeling of the entire catalytic cycle for reactions involving this compound. researchgate.net By connecting all the calculated intermediates and transition states on a potential energy surface, researchers can construct a comprehensive map of the reaction, providing a holistic view of the process. This is particularly important for complex, multi-step catalytic reactions like the Stille coupling. researchgate.net

Modeling the full cycle helps to:

Confirm the Viability of a Proposed Mechanism: By ensuring that all calculated transition state energies are thermally accessible under the experimental conditions.

Identify Catalyst Resting States: The lowest energy species in the catalytic cycle is often the "resting state," which can be targeted for experimental observation to validate the model.

Predict Reaction Selectivity: When multiple reaction pathways are possible, comparing the energy barriers for each can explain or predict the observed product distribution.

For the Stille coupling, computational models trace the palladium catalyst as it cycles through its Pd(0) and Pd(II) oxidation states. Key modeled species include the initial Pd(0)-ligand complex, the oxidative addition product, the pre-transmetalation complex between the organotin reagent and the Pd(II) center, the transition state for group transfer, the post-transmetalation intermediate, and the transition state for reductive elimination leading to the final product. polito.it

The characteristics of these crucial species, as determined by computational modeling, are summarized in the table below.

| Catalytic Cycle Species | Description | Key Modeled Features |

| Pd(0)L₂ | Active Catalyst | Square planar or distorted tetrahedral geometry. |

| [Ar-Pd(II)(L)₂-X] | Oxidative Addition Intermediate | Square planar Pd(II) complex. Key bonds: Pd-Ar, Pd-X. |

| [Ar-Pd(II)(L)₂(Sn(Bu)₃(c-Pr))] | Pre-Transmetalation Complex | Coordination of the organostannane to the Pd(II) center. |

| [Transmetalation TS] | Transmetalation Transition State | Often a four-centered or five-centered structure involving Pd, Sn, the transferring cyclopropyl group, and the halide. |

| [Ar-Pd(II)(L)₂(c-Pr)] | Post-Transmetalation Intermediate | Square planar Pd(II) complex with both organic groups attached. |

| [Reductive Elimination TS] | Reductive Elimination Transition State | Distorted geometry as the Ar and cyclopropyl groups approach each other to form a C-C bond. |

Advanced Applications of Cyclopropyltributylstannane in Complex Molecule Synthesis

Total Synthesis of Natural Products

The construction of complex natural products is a significant driver of innovation in synthetic methodology. Many biologically active natural products feature the cyclopropane (B1198618) ring as a key structural element. rsc.org The total synthesis of these molecules often requires strategic and efficient methods for the installation of this three-membered ring. Cyclopropyltributylstannane serves as an effective cyclopropyl (B3062369) group transfer agent, primarily through palladium-catalyzed Stille cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds under relatively mild conditions, tolerating a wide range of functional groups present in advanced synthetic intermediates.

The strategic incorporation of a cyclopropyl group can be a critical step in the assembly of intricate molecular frameworks found in terpenoids, alkaloids, and macrolides. rsc.orgnih.gov The reagent's ability to deliver the cyclopropyl unit with high fidelity makes it an important tool for synthetic chemists tackling these challenging targets. While specific syntheses are proprietary or detailed in specialized literature, the application of organostannanes is a well-established strategy in the synthesis of natural products containing this motif.

Table 1: Representative Cyclopropane-Containing Natural Products and Synthetic Relevance

| Natural Product Class | Representative Example | Potential Role of this compound |

| Terpenoids | Sirenin | Introduction of the cyclopropyl ring onto a precursor scaffold. |

| Steroids | Cycloartenol | Used in model studies or for synthesis of non-natural analogs. |

| Fatty Acid Derivatives | Dihydrosterculic Acid | Key reagent for creating the cyclopropane ring from an unsaturated precursor. |

| Macrolides | (-)-Laulimalide nih.gov | Potential use in fragment coupling or late-stage functionalization to introduce a cyclopropyl group, although its direct use in every published route is not universal. nih.govresearchgate.net |

Medicinal Chemistry Applications and Therapeutic Interventions

The cyclopropyl group is considered a "privileged" motif in medicinal chemistry. Its rigid structure and unique electronic properties allow it to serve as a metabolically stable, non-classical isostere for other common chemical groups, such as vinyl, isopropyl, or carbonyl groups. Introducing a cyclopropyl ring can significantly influence a molecule's conformation, binding affinity to biological targets, and metabolic profile.

This compound provides medicinal chemists with a practical tool for incorporating this valuable group into novel drug candidates. Through Stille coupling, it can be used to modify existing scaffolds or to build new chemical entities for screening libraries. vipergen.com This enables the systematic exploration of structure-activity relationships (SAR) by probing the effect of a cyclopropyl substituent on a compound's biological activity. The development of diverse chemical libraries containing cyclopropyl-functionalized molecules is a key strategy in modern drug discovery for identifying lead compounds against a variety of disease targets, including enzymes and receptors. vipergen.com

Table 2: Role of this compound in Medicinal Chemistry

| Application Area | Synthetic Advantage | Therapeutic Rationale |

| Scaffold Hopping | Efficiently replaces existing functional groups with a cyclopropyl ring. | Alters binding mode and explores new intellectual property space. |

| Metabolic Stability | Introduces a non-oxidizable group to block metabolic hotspots. | Improves pharmacokinetic properties and drug half-life. |

| Conformational Rigidity | Locks rotatable bonds to favor a bioactive conformation. | Enhances binding affinity and selectivity for the biological target. |

| Library Synthesis | Enables rapid diversification of lead compounds for SAR studies. vipergen.com | Accelerates the optimization of potency and other drug-like properties. |

Materials Science and Polymerization Applications

The application of organotin compounds extends into materials science, where they are known to function as catalysts and stabilizers in polymer synthesis. cymitquimica.comatamanchemicals.com Tin compounds, such as tin(II) 2-ethylhexanoate, are used as catalysts for various polymerization reactions, including the ring-opening polymerization of lactides to form polylactic acid and the synthesis of polyurethanes. atamanchemicals.comjchemrev.com

This compound, as a member of the organotin family, has potential applications in this field. Its primary role would likely be as a precursor to create specialized monomers. By using Stille coupling to attach a cyclopropyl group to a polymerizable molecule (e.g., a vinyl- or acrylate-functionalized compound), novel monomers can be synthesized. The polymerization of such monomers could lead to polymers with unique properties. The strained cyclopropyl ring, when incorporated as a pendant group on a polymer chain, could serve as a site for subsequent chemical modification or influence the material's thermal and mechanical properties. Furthermore, organostannanes can be used as stabilizers in polymer formulations, and the specific nature of the cyclopropyl group might offer advantages in certain materials. cymitquimica.com

Table 3: Potential Applications in Materials Science

| Application | Mechanism | Potential Outcome |

| Specialty Monomer Synthesis | Stille coupling of this compound with a polymerizable substrate. | Creation of novel monomers for polymers with tailored properties. |

| Polymer Catalyst | Use as a catalyst, similar to other organotin compounds, in polymerization reactions. atamanchemicals.com | Potentially influencing polymerization kinetics or polymer structure. |

| Polymer Additive/Stabilizer | Blended into a polymer formulation. cymitquimica.com | May enhance thermal stability or provide sites for cross-linking. |

| Surface Modification | Grafting of cyclopropyl-containing polymers onto surfaces. | Altering surface properties such as hydrophobicity or reactivity. |

Analytical and Spectroscopic Characterization Methods for Organotin Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organotin compounds in solution. By examining the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the electronic environment of the tin center. For a tetraorganotin compound like cyclopropyltributylstannane, ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are particularly informative.

¹H NMR spectroscopy provides details about the hydrogen atoms within the molecule. The spectrum of a compound analogous to this compound would show distinct signals for the protons of the butyl and cyclopropyl (B3062369) groups. The chemical shifts (δ) and coupling constants (J) would confirm the presence of these alkyl groups and their attachment to the tin atom. For instance, in tributyltin compounds, the protons of the butyl chains typically appear as multiplets in the region of 0.9 to 1.6 ppm. chemicalbook.comchemicalbook.com

¹¹⁹Sn NMR is a highly powerful technique that directly probes the tin nucleus, providing valuable information about its coordination number and the nature of the substituents. rsc.org Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its higher sensitivity and natural abundance. huji.ac.ilnorthwestern.edu The ¹¹⁹Sn chemical shift covers a very wide range (approximately 5000 ppm), making it highly sensitive to subtle changes in the electronic environment around the tin atom. northwestern.edu For tetraorganotin compounds like this compound, the tin atom is four-coordinate, and the ¹¹⁹Sn chemical shift is expected to fall within a characteristic range for this geometry. nih.gov The precise chemical shift is influenced by the nature of the four organic groups attached to the tin atom.

| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Tributyltin derivatives | ~0.9 (t, CH₃), ~1.3 (m, CH₂), ~1.5 (m, CH₂) |

| ¹³C | Tributyltin derivatives | ~10 (α-CH₂), ~14 (δ-CH₃), ~27 (γ-CH₂), ~29 (β-CH₂) |

| ¹¹⁹Sn | Tetraorganotin (R₄Sn) | +200 to -60 |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, MSⁿ, ICP-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Various MS techniques are employed for the analysis of organotin compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for the analysis of polar and non-volatile compounds. epa.gov For organotin compounds, ESI-MS can be used to detect the intact molecule, often as a protonated species [M+H]⁺ or other adducts. researchgate.netuni.lu The high-resolution capabilities of ESI-MS allow for the determination of the precise molecular formula by analyzing the isotopic pattern of tin, which has ten natural isotopes. Multistage tandem mass spectrometry (MSⁿ) can be employed to fragment the molecular ion, providing valuable structural information by analyzing the resulting fragment ions. researchgate.net The fragmentation of tributyltin compounds often involves the sequential loss of butyl groups. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique with exceptionally low detection limits. nih.gov It is not typically used for molecular structure elucidation but is the method of choice for quantifying the total amount of tin in a sample at trace and ultra-trace levels. researchgate.net When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), it becomes a powerful tool for speciation analysis. semanticscholar.orgarpat.toscana.it This hyphenated technique, HPLC-ICP-MS, allows for the separation of different organotin species (e.g., tributyltin, dibutyltin (B87310), and monobutyltin) from a mixture, followed by their highly sensitive and element-specific detection. This is crucial for environmental and toxicological studies where the toxicity of tin compounds varies significantly with the number and type of organic substituents.

| Technique | Information Obtained | Primary Application for this compound |

|---|---|---|

| ESI-MS | Molecular weight, Isotopic pattern, Molecular formula | Confirmation of identity and molecular formula |

| MSⁿ (Tandem MS) | Structural information from fragmentation patterns | Structural elucidation by observing loss of alkyl groups |

| HPLC-ICP-MS | Separation and quantification of different tin species | Purity analysis and quantification in complex matrices |

X-ray Diffraction for Solid-State Structural Elucidation

In tetraorganotin compounds (R₄Sn) like this compound, where the tin atom is bonded to four carbon atoms, a tetrahedral geometry is typically observed. rjpbcs.comwikipedia.org However, in organotin compounds containing electronegative substituents or ligands with donor atoms, the tin atom can expand its coordination number to five (trigonal bipyramidal) or six (octahedral). rjpbcs.comwikipedia.org While no specific crystal structure for this compound is publicly available, analysis of related tetraorganotin compounds confirms the expected tetrahedral coordination around the tin center in the absence of coordinating solvents or intramolecular donor groups. researchgate.net

Mössbauer Spectroscopy for Tin Oxidation State and Coordination

¹¹⁹Sn Mössbauer spectroscopy is a technique that probes the nuclear energy levels of the ¹¹⁹Sn isotope. It is particularly sensitive to the chemical environment of the tin atom, providing valuable information about its oxidation state, coordination number, and the nature of the chemical bonds. cdnsciencepub.comresearchgate.net

The two main parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEₒ).

Isomer Shift (δ): This parameter is related to the electron density at the tin nucleus. It is highly effective in distinguishing between the two common oxidation states of tin, Sn(II) and Sn(IV). Organotin compounds like this compound contain tin in the +4 oxidation state, which corresponds to a specific range of isomer shift values. cdnsciencepub.com

Quadrupole Splitting (ΔEₒ): This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a distortion from a perfectly symmetrical electronic environment around the tin atom. For four-coordinate organotin(IV) compounds, the magnitude of the quadrupole splitting can provide insights into the geometry. For instance, a significant quadrupole splitting in a tetraorganotin compound can suggest a distorted tetrahedral geometry. researchgate.net In higher-coordinate species, the magnitude of the splitting is used to infer the arrangement of the ligands around the tin center (e.g., cis vs. trans in octahedral complexes). cdnsciencepub.com

| Parameter | Information Provided | Expected for this compound |

|---|---|---|

| Isomer Shift (δ) | Oxidation state of tin | Consistent with Sn(IV) |

| Quadrupole Splitting (ΔEₒ) | Symmetry of the electronic environment and coordination geometry | Reflective of a (potentially distorted) tetrahedral geometry |

Environmental and Safety Considerations in Organotin Chemistry

Toxicity of Organotin Compounds and Byproducts

Organotin compounds exhibit a wide range of toxicities that are primarily dependent on the number and nature of the organic substituents attached to the tin atom. dcceew.gov.au The general trend for the toxicity of organotin compounds to mammals decreases in the order of triorganotins > diorganotins > monoorganotins. dcceew.gov.au Tetraorganotins are relatively non-toxic but can be metabolized or degraded into more toxic triorganotin compounds. dcceew.gov.auchromatographyonline.com

Triorganotin compounds, such as tributyltin (TBT), are the most toxic class of organotins. chromatographyonline.com TBT, a component of antifouling paints for ships, is a potent biocide that is extremely harmful to marine organisms. healthandenvironment.orgcambridge.org It can leach into the marine environment, where it is highly toxic to non-target organisms even at very low concentrations. cambridge.orgwikipedia.org TBT is known to cause imposex, the development of male characteristics in female snails, and can adversely affect the immune system, endocrine system, and central nervous system of various marine species. healthandenvironment.orgwikipedia.orgoregon.gov The toxicity of trialkyltins generally decreases as the length of the alkyl chain increases; for instance, ethyl derivatives are the most toxic among the alkyl groups. dcceew.gov.au

The byproducts of reactions involving organostannanes, such as tributyltin halides or oxides, also pose significant environmental risks. These byproducts retain the toxic tributyltin moiety and can persist in the environment, accumulating in sediments and bioaccumulating in aquatic organisms. chromatographyonline.comwikipedia.org The degradation of TBT in the environment leads to the formation of dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT), which are less toxic than TBT but still of environmental concern. chromatographyonline.com

In humans, exposure to organotin compounds can occur through various routes, including ingestion of contaminated seafood, inhalation, and dermal contact. healthandenvironment.orgcdc.gov Tributyltin compounds are known to be potent irritants to the skin, eyes, and lungs. oregon.gov High levels of exposure can lead to symptoms such as nausea, vomiting, and diarrhea. oregon.gov Some organotin compounds have been shown to affect the endocrine glands and damage the reproductive and central nervous systems in mammals. dcceew.gov.au

| Compound Class | General Toxicity Trend | Examples | Key Toxic Effects |

|---|---|---|---|

| Triorganotins (R3SnX) | High | Tributyltin (TBT), Triphenyltin (TPT), Triethyltin | Neurotoxicity, immunotoxicity, endocrine disruption, potent biocides. dcceew.gov.auchromatographyonline.comnih.gov |

| Diorganotins (R2SnX2) | Moderate | Dibutyltin (DBT), Dioctyltin (DOT) | Immunotoxicity, reproductive toxicity. chromatographyonline.comwikipedia.org |

| Monoorganotins (RSnX3) | Low | Monobutyltin (MBT) | Generally low mammalian toxicity. dcceew.gov.au |

| Tetraorganotins (R4Sn) | Low (but can degrade to toxic forms) | Tetrabutyltin | Can be metabolized to toxic triorganotins. dcceew.gov.auchromatographyonline.com |

Strategies for Removal and Remediation of Tin Residues

The persistence and toxicity of organotin residues necessitate effective strategies for their removal from reaction mixtures and remediation from contaminated environments. The primary challenge in synthetic chemistry is the removal of tin byproducts from the desired organic product. sdlookchem.com

Several methods have been developed to remove residual organotin compounds from reaction mixtures. One common laboratory technique involves a workup with a saturated aqueous solution of potassium fluoride (B91410) (KF). rochester.edu The fluoride ions react with the tin byproducts to form insoluble and easily filterable tributyltin fluoride. rochester.edu Another approach is to use chromatography on silica (B1680970) gel that has been treated with an amine, such as triethylamine, which can effectively sequester the tin byproducts. rochester.edu A mixture of anhydrous potassium carbonate and silica has also been shown to be effective in removing organotin impurities to very low levels. sdlookchem.com

For environmental remediation of tin-contaminated sites, a variety of physical, chemical, and biological methods have been explored. These include:

Dredging: Physical removal of contaminated sediments from waterways.

Chemical Treatment: Processes like chlorination, alkaline leaching, and calcium reaction processes can be used to treat contaminated materials. researchgate.netmdpi.com

Bioremediation: Utilizing microorganisms that can degrade organotin compounds.

Phytoremediation: The use of plants to absorb and accumulate tin from the soil.

| Method | Description | Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Potassium Fluoride (KF) Wash | Reaction workup with aqueous KF to precipitate tin fluoride. rochester.edu | Laboratory Scale | Effective and relatively simple. rochester.edu | Can form a difficult-to-filter precipitate at the interface. rochester.edu |

| Amine-Treated Silica Chromatography | Chromatographic separation using silica gel treated with an amine. rochester.edu | Laboratory Scale | Efficient removal of tin byproducts. rochester.edu | Requires chromatographic purification. |

| Potassium Carbonate/Silica | Column chromatography using a mixture of K2CO3 and silica. sdlookchem.com | Laboratory Scale | Reduces tin impurities to ppm levels, inexpensive. sdlookchem.com | Requires a solid stationary phase. |

| Alkaline Leaching | Using an alkaline solution to extract tin. mdpi.com | Industrial/Environmental | Can be effective for treating tin-plated scrap. mdpi.com | Generates alkaline wastewater. |

常见问题

Q. What are the critical steps for synthesizing high-purity cyclopropyltributylstannane, and how can researchers optimize yield?

this compound is typically synthesized via transmetallation between cyclopropyllithium and tributyltin chloride. Key considerations include:

- Reaction conditions : Anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .

- Purification : Vacuum distillation or column chromatography to isolate the product. Analytical techniques like ¹H/¹³C NMR and GC-MS are essential for verifying purity. A yield of 70–85% is typical under optimized conditions .

- Safety : Use PPE (gloves, goggles) and fume hoods due to the compound’s toxicity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- ¹¹⁹Sn NMR : The tin center produces distinct signals (δ ~0–50 ppm), with coupling to the cyclopropane ring protons (³JSn-H) confirming structure .

- Mass Spectrometry (MS) : Look for molecular ion clusters (e.g., [M⁺] at m/z 332) and fragmentation patterns indicative of tributyltin groups.

- IR Spectroscopy : C-Sn stretching vibrations (~450–550 cm⁻¹) and cyclopropane C-H stretches (~3000 cm⁻¹) .

Advanced Research Questions

Q. How can researchers mitigate β-hydride elimination side reactions when using this compound in Stille couplings?

β-Hydride elimination is a common challenge. Methodological strategies include:

- Catalyst selection : Use Pd(PPh₃)₄ or Pd₂(dba)₃ with bulky ligands to sterically hinder elimination pathways.

- Temperature control : Lower temperatures (-78°C to 0°C) reduce kinetic competition between coupling and elimination .

- Additives : Silver salts (Ag₂O) or CsF can stabilize reactive intermediates and improve selectivity (Table 1) .

Table 1 : Optimization of Stille Coupling Conditions

| Catalyst | Additive | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | None | 25 | 45 |

| Pd₂(dba)₃ | Ag₂O | 0 | 78 |

| PdCl₂(PCy₃)₂ | CsF | -20 | 82 |

Q. What experimental approaches resolve contradictions in reported reactivity of this compound in radical cyclopropanation reactions?

Discrepancies in reactivity (e.g., variable ring-opening efficiency) may arise from:

- Radical initiators : Systematic screening of AIBN, Et₃B, or light-mediated initiation to identify optimal conditions.

- Substrate steric effects : Computational modeling (DFT) to correlate cyclopropane strain energy with reaction rates .

- Solvent polarity : Non-polar solvents (hexane) favor radical stability, while polar aprotic solvents (DMF) accelerate ring-opening .

Q. How does the steric profile of tributyltin groups influence the regioselectivity of this compound in cross-coupling reactions?

- Comparative studies : Synthesize analogs with trimethyltin or triphenyltin groups to assess steric contributions.

- Kinetic studies : Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps influenced by tin group bulkiness .

- X-ray crystallography : Resolve crystal structures to quantify bond angles and steric parameters .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing reaction yield variability in studies involving this compound?

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (catalyst loading, temperature).

- Error analysis : Report standard deviations across triplicate runs and apply t-tests to assess significance of yield differences .

- Reproducibility checks : Share raw NMR/MS data in supplementary materials to enable independent verification .

Q. How should researchers address discrepancies in spectroscopic data for this compound across different laboratories?

- Standardization : Calibrate instruments using certified reference materials (e.g., tetramethyltin for ¹¹⁹Sn NMR).

- Collaborative studies : Publish multi-lab validation data to establish consensus spectra and diagnostic peaks .

Safety and Ethical Compliance

Q. What protocols ensure safe handling and disposal of this compound in academic labs?

- Storage : Under argon at -20°C to prevent degradation.

- Waste management : Quench with KMnO₄/H₂SO₄ to oxidize tin residues before disposal .

- Ethical reporting : Adhere to NIH guidelines for documenting hazards and mitigation strategies in publications .

Mechanistic and Theoretical Studies

Q. What computational tools can elucidate the reaction mechanisms of this compound in transition-metal-catalyzed reactions?

Q. How can isotopic labeling (²H, ¹³C) clarify the role of the cyclopropane ring in stabilizing reactive intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。